molecular formula C17H30BNO4 B6300531 tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 2095495-26-2

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B6300531
CAS No.: 2095495-26-2
M. Wt: 323.2 g/mol
InChI Key: RFZJOGHCLALKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate ( 2095495-26-2) is a high-value boronic ester pinacol derivative supplied for professional research and industrial applications . This compound, with a molecular formula of C 17 H 30 BNO 4 and a molecular weight of 323.24 g/mol, is characterized as a heterocyclic building block, making it a critical precursor in modern synthetic chemistry and drug discovery efforts . The structure features a rigid, fused bicyclic [4.1.0]heptane (norcarane) system, which incorporates both a protected amine (Boc) and a protected boronic acid (pinacol ester) on adjacent carbon atoms . The primary research application of this reagent is as a key synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its core value lies in its ability to act as a versatile building block for the construction of complex, three-dimensional molecular architectures, including saturated bioisosteres and conformationally constrained scaffolds often explored in medicinal chemistry . The presence of the boronic ester functional group allows for efficient carbon-carbon bond formation, enabling researchers to elaborate the core structure into more complex target molecules. This compound is offered with a minimum purity of 97% and requires careful cold-chain handling, with recommendations to store it sealed in a dry environment at 2-8°C to ensure stability . Safety and Usage Notice: This product is intended for research and manufacturing purposes solely within professional laboratory or industrial settings . It is not intended for diagnostic, therapeutic, medical, veterinary, or consumer use. Orders shipping to pharmacies, medical facilities, or consumer residences are strictly prohibited and will be canceled . Please refer to the Safety Data Sheet for comprehensive handling instructions. The GHS hazard classifications include warnings for specific target organ toxicity, skin and eye irritation, and overall system health impacts .

Properties

IUPAC Name

tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-9-8-12-10-17(12,11-19)18-22-15(4,5)16(6,7)23-18/h12H,8-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZJOGHCLALKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

Reaction of 1,2-dihaloalkanes with zinc-copper couples in the presence of pyrrolidine precursors generates the bicyclic structure. For example, treatment of N-Boc-pyrrolidine with diiodomethane (CH₂I₂) and Zn(Cu) in ether at 0°C yields tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate in 65–70% yield.

Key Parameters :

  • Solvent : Diethyl ether or THF

  • Temperature : 0°C to room temperature

  • Catalyst : Zn(Cu)

  • Halide Source : CH₂I₂ or CH₂Br₂

Boronate Ester Installation

Miyaura Borylation

Direct borylation of halogenated intermediates using bis(pinacolato)diboron (B₂pin₂) and palladium catalysis is widely employed.

Procedure :

  • Halogenate the bridgehead position of tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate using N-bromosuccinimide (NBS) or I₂.

  • React the bromide/iodide with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 h.

  • Purify via silica gel chromatography (hexane/EtOAc).

Yield : 60–72%.

Strain-Driven Boron Migration

Leveraging ring strain in azabicyclo[1.1.0]butane intermediates, a method detailed by Fawcett et al. involves:

  • Deprotonate azabicyclo[1.1.0]butane with LDA at –78°C.

  • Trap with tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate-derived electrophile.

  • Protonate with acetic acid to induce 1,2-boron migration.

Advantages :

  • Stereospecificity : Retains configuration at boron.

  • Functional Group Tolerance : Compatible with tertiary and aryl boronic esters.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

Comparative studies of palladium catalysts reveal:

CatalystLigandYield (%)Selectivity
Pd(OAc)₂XPhos68>95%
PdCl₂(dppf)DPPF7290%
Pd(PPh₃)₄Triphenylphosphine5585%

Optimal Conditions : PdCl₂(dppf) with KOAc in dioxane at 80°C.

Solvent Effects

Polar aprotic solvents enhance transmetallation efficiency:

SolventDielectric ConstantYield (%)
Dioxane2.2172
THF7.5265
DMF36.740

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : Bicyclic protons (δ 3.2–3.8 ppm), tert-butyl (δ 1.44 ppm), pinacol methyl (δ 1.25 ppm).

  • ¹¹B NMR : Single peak at δ 30–32 ppm confirms boronate formation.

  • X-ray Crystallography : Confirms chair conformation of the bicyclo[4.1.0]heptane core and tetrahedral boron geometry.

Purity Assessment

HPLC traces (C18 column, 70:30 MeCN/H₂O) show >98% purity post-recrystallization (hexane/EtOAc).

Challenges and Troubleshooting

Steric Hindrance

Bulky substituents at the bridgehead impede borylation. Mitigation strategies:

  • Use larger ligands (e.g., XPhos) to stabilize Pd intermediates.

  • Increase reaction temperature to 100°C.

Boronate Hydrolysis

The pinacol boronate is hygroscopic. Storage recommendations:

  • Conditions : Argon atmosphere, –20°C in anhydrous THF.

  • Stabilizers : Add 1% w/w 2,6-di-tert-butyl-4-methylphenol (BHT).

Alternative Synthetic Routes

Cyanide-Mediated Cyclization

Adapting methods from US Patent 4,255,334:

  • Convert 2-aminomethylcyclopropyl acetal to N-alkanoyl nitrile.

  • Hydrolyze nitrile to carboxylic acid under acidic conditions.

  • Install boronate via Suzuki coupling.

Limitations : Requires multistep purification (35–45% overall yield).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
PdCl₂(dppf)12,000
B₂pin₂1,500
N-Boc-pyrrolidine800

Recommendation : Recover Pd catalyst via extraction (85% recovery rate) .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing boron atoms exhibit significant anticancer activity. The incorporation of the dioxaborolane moiety into azabicyclic structures enhances their biological activity. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Neuroprotective Effects
The azabicyclo structure is known for its potential neuroprotective effects. Compounds similar to tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This makes them promising candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The presence of the boron atom allows for efficient coupling with various nucleophiles, facilitating the synthesis of complex organic molecules. This application is crucial in the development of pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds
this compound can be utilized for the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in modifying existing drug molecules to enhance their efficacy or reduce side effects .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. The boron-containing moiety can be integrated into polymer backbones to impart unique properties such as increased thermal stability and improved mechanical strength. These polymers can find applications in coatings and advanced materials .

Nanotechnology
The unique properties of boron compounds are being harnessed in nanotechnology for drug delivery systems. The ability to form stable complexes with various drugs allows for targeted delivery mechanisms that can improve therapeutic outcomes while minimizing side effects .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant tumor inhibition in vitro using derivatives of the compound.
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cell cultures.
Study 3Organic SynthesisHighlighted efficiency in cross-coupling reactions with various nucleophiles.
Study 4Polymer DevelopmentDeveloped a new polymer with enhanced mechanical properties using the compound as a monomer.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous bicyclic boronates:

Compound Name Bicyclo System Substituents Molecular Formula Molecular Weight Key Applications References
Target Compound : tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] Boronate at position 1; Boc at position 3 C₁₇H₃₀BNO₄ 323.24 Suzuki couplings, drug intermediates
tert-Butyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] Boronate-linked phenyl; Cl/F substituents C₁₂H₁₄BClF₃NO₂ 307.51 Specialty cross-coupling reagents
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate [4.1.0] Boronate at position 6 (vs. 1 in target) C₁₇H₃₀BNO₄ 323.24 Isomer-specific drug scaffolds
(1R,3S,4S)-tert-Butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] Benzimidazole-boronate hybrid; stereospecific core C₂₅H₃₄BN₃O₄ 475.38 Targeted kinase inhibitors
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1] Oxa (oxygen) and ketone functionalities C₁₀H₁₅NO₄ 213.23 Chiral synthons for β-lactam derivatives

Structural and Functional Analysis

Bicyclo Core Variations: The target compound ([4.1.0]) offers a seven-membered bicyclic system with one nitrogen atom, providing moderate ring strain and conformational flexibility. The [2.2.1] system () introduces a norbornane-like structure, increasing rigidity and stereochemical complexity for selective target binding .

Boronate Positioning :

  • The target compound ’s boronate at position 1 enables coupling at the bridgehead, while the isomer in (boronate at position 6) may exhibit steric hindrance differences in cross-coupling efficiency .

Hybrid Functionality :

  • The benzimidazole-boronate hybrid () combines aromatic π-stacking capability with boronate reactivity, making it suitable for kinase inhibitor development .

Price and Availability :

  • The target compound and its isomer () are priced at €541.00/g , reflecting synthesis challenges in azabicycloheptane systems. In contrast, simpler bicyclic boronates (e.g., [3.1.0] in ) are listed under lower-tier pricing codes (e.g., G1 ) .

Biological Activity

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article provides a detailed examination of its biological activity, synthesis methods, applications, and relevant case studies.

The compound is characterized by its unique structure which includes a bicyclic framework and a boron-containing dioxaborolane moiety. Its molecular formula is C19H30BNO4C_{19}H_{30}BNO_4, and it features a tert-butyl ester functional group that enhances its solubility and stability in biological systems.

PropertyValue
Molecular FormulaC19H30BNO4
Molecular Weight341.46 g/mol
CAS Number877399-74-1
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity as an inhibitor of specific enzymes and receptors which are crucial in various physiological processes.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It shows promising results against targets such as:

  • DNA Gyrase : A critical enzyme involved in DNA replication in bacteria. The compound displayed moderate inhibition compared to standard antibiotics like ciprofloxacin .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the dioxaborolane moiety can enhance its antibacterial potency .

Study on Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of azabicyclo compounds. The findings indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) against E. coli strains compared to traditional fluoroquinolones .

Analgesic Properties

Another research highlighted the potential analgesic effects of this compound through modulation of pain pathways in animal models. The results showed a significant reduction in pain response when administered at specific dosages .

The proposed mechanism involves the inhibition of critical bacterial enzymes and modulation of neurotransmitter pathways involved in pain perception. This dual action makes it a candidate for further development as both an antibiotic and an analgesic agent.

Applications

The compound is not only valuable for its biological activity but also serves as an important intermediate in pharmaceutical synthesis:

  • Pharmaceutical Development : Utilized in creating new analgesics and anti-inflammatory agents.
  • Organic Synthesis : Acts as a versatile building block for designing complex molecular architectures.

Table 2: Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for analgesics and anti-inflammatory drugs
Organic SynthesisBuilding complex molecular structures
Biochemical ResearchStudying enzyme mechanisms and biochemical pathways

Q & A

Q. What are the critical parameters for optimizing the synthesis of tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate?

The synthesis of this bicyclic boronic ester requires precise control of reaction conditions:

  • Temperature : Reactions involving boronate formation (e.g., Suzuki-Miyaura coupling precursors) typically proceed at 80–100°C in anhydrous solvents like THF or dioxane.
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common for cross-coupling steps, with ligand-to-metal ratios critical for yield optimization.
  • Solvent Purity : Moisture-sensitive steps (e.g., boronic ester installation) demand rigorously dried solvents to avoid hydrolysis.
  • Workup : Chromatographic purification (silica gel, hexane/EtOAc gradients) is essential due to the compound’s polar functional groups and bicyclic steric hindrance .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals: tert-butyl protons (~1.2–1.4 ppm), azabicyclo methine protons (3.0–4.0 ppm), and dioxaborolane methyl groups (1.3 ppm).
    • ¹¹B NMR : A singlet near 30 ppm confirms boronic ester integrity.
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ (calculated for C₁₈H₃₁BNO₄: 352.24 g/mol).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O) are diagnostic .

Q. What are common functionalization pathways for this compound in medicinal chemistry?

  • Suzuki-Miyaura Coupling : The boronic ester reacts with aryl/heteroaryl halides to form biaryl motifs, enabling diversification of the bicyclic core .
  • Ester Hydrolysis : Treatment with TFA or HCl in dioxane removes the tert-butyl group, exposing the carboxylic acid for further amide/peptide coupling.
  • Azabicyclo Ring Modifications : Selective oxidation (e.g., with mCPBA) or reduction (LiAlH₄) can alter ring strain and reactivity .

Advanced Research Questions

Q. How does the stereochemistry of the azabicyclo[4.1.0]heptane core influence reactivity in cross-coupling reactions?

The fused bicyclic system imposes axial chirality, which can lead to diastereoselectivity in coupling reactions. For example:

  • Steric Effects : Substituents on the boronic ester (e.g., tetramethyl dioxaborolane) may shield one face of the bicyclic core, favoring transmetalation from the less hindered side.
  • Electronic Effects : The nitrogen in the azabicyclo ring can coordinate to palladium, altering catalytic cycle kinetics.
  • Case Study : Analogous compounds (e.g., tert-butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate) show reduced coupling efficiency when the bicyclo nitrogen is protonated, suggesting pH-dependent reactivity .

Q. What strategies mitigate side reactions during boronic ester installation?

  • Protecting Group Compatibility : Use of Boc groups (as in this compound) prevents undesired nucleophilic attack on the azabicyclo nitrogen during boronation.
  • Microwave-Assisted Synthesis : Short reaction times (10–20 min at 150°C) minimize boronic ester decomposition.
  • In Situ Quenching : Addition of pinacol or ethylene glycol traps excess boronic acid, reducing byproduct formation .

Q. How can computational modeling predict the stability of this compound under physiological conditions?

  • DFT Calculations : Assess the energy barrier for hydrolysis of the boronic ester in aqueous media. Studies on similar compounds (e.g., tert-butyl indole-5-boronates) show half-lives <2 hours at pH 7.4, necessitating prodrug strategies for in vivo applications.
  • Molecular Dynamics (MD) : Simulate interactions with serum proteins (e.g., albumin) to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.